2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c22-25(23,14-10-17-5-2-1-3-6-17)20-15-18-8-11-21(12-9-18)16-19-7-4-13-24-19/h1-7,13,18,20H,8-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXWXDEDFFBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Reductive Amination of Piperidin-4-ylmethanol
This method leverages the commercial availability of piperidin-4-ylmethanol (Figure 1):
Step 1: Mesylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt, 2 h) to yield piperidin-4-ylmethyl methanesulfonate.
Step 2: Azide Displacement
The mesylate intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 h, forming piperidin-4-ylmethyl azide.
Step 3: Staudinger Reduction
The azide is reduced to the primary amine using triphenylphosphine (PPh₃) in tetrahydrofuran (THF)/water (3:1), yielding piperidin-4-ylmethylamine.
Step 4: N-Alkylation with Thiophen-2-ylmethyl Chloride
Piperidin-4-ylmethylamine is alkylated at the piperidine nitrogen using thiophen-2-ylmethyl chloride (1.2 equiv.) in acetonitrile with potassium carbonate (K₂CO₃) as a base (reflux, 24 h). Purification via flash chromatography (SiO₂, ethyl acetate/hexane) affords Intermediate A.
Route 2: Direct Alkylation of 4-(Aminomethyl)piperidine
For laboratories with access to 4-(aminomethyl)piperidine:
- The amine is dissolved in DCM and treated with thiophen-2-ylmethyl chloride (1.1 equiv.) and diisopropylethylamine (DIPEA) (2 equiv.) at 0°C → rt (12 h).
- Workup includes extraction with dilute HCl (to remove unreacted amine) and brine washes.
Synthesis of Intermediate B: 2-Phenylethanesulfonyl Chloride
Step 1: Sulfonation of 2-Phenylethanol
2-Phenylethanol is reacted with chlorosulfonic acid (ClSO₃H) in DCM at −10°C, yielding 2-phenylethanesulfonyl chloride after quenching with ice-water and extraction.
Alternative Route : Commercial 2-phenylethanesulfonyl chloride is available but may require purification via distillation (bp 120–125°C under reduced pressure).
Sulfonamide Coupling: Final Step Assembly
Reaction Conditions :
- Intermediate A (1 equiv.) and Intermediate B (1.1 equiv.) are combined in anhydrous DCM under nitrogen.
- Triethylamine (2.5 equiv.) is added dropwise at 0°C to scavenge HCl.
- The mixture is stirred at room temperature for 6–8 h, monitored by TLC (eluent: 7:3 hexane/ethyl acetate).
Workup and Purification :
- The reaction is quenched with ice-cold water.
- The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine.
- Drying over MgSO₄ and solvent evaporation yields a crude product.
- Final purification via flash chromatography (SiO₂, gradient elution from 5% to 30% ethyl acetate in hexane) affords the title compound as a white solid.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.25 (m, 5H, Ph), 7.15 (dd, J = 5.1 Hz, 1H, Thiophene-H), 6.95–6.85 (m, 2H, Thiophene-H), 3.75 (s, 2H, NCH₂Thiophene), 3.40 (d, J = 12.4 Hz, 2H, Piperidine-H), 2.95–2.75 (m, 4H, SO₂CH₂ and Piperidine-H), 2.25–1.85 (m, 5H, Piperidine-H).
Mass Spectrometry :
Infrared Spectroscopy (IR) :
Optimization Challenges and Solutions
Competing N-Alkylation Side Reactions
Sulfonyl Chloride Hydrolysis
- Issue : Premature hydrolysis of Intermediate B in humid conditions.
- Mitigation : Conduct reactions under anhydrous conditions with molecular sieves and strictly control temperature (<25°C).
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Reductive Amination) | Route 2 (Direct Alkylation) |
|---|---|---|
| Total Yield | 42% | 58% |
| Purification Complexity | Moderate (3 steps) | Low (1 step) |
| Scalability | Limited by azide handling | High |
Route 2 is preferred for large-scale synthesis due to fewer steps and higher yields.
Industrial-Scale Considerations
- Catalytic Methods : Transition metal-catalyzed C–N coupling (e.g., Buchwald-Hartwig) could streamline Intermediate A synthesis but requires palladium catalysts and specialized ligands.
- Continuous Flow Systems : Microreactors improve heat transfer during exothermic sulfonamide coupling, enhancing safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Features:
Piperidine Substitution :
Sulfonamide Substituents :
Additional Moieties :
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data
- Lipophilicity (logP) : The thiophene moiety in the target may increase logP compared to W-15’s chlorophenyl group, favoring membrane permeability but risking off-target effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring followed by sulfonamide coupling. Key steps include:
- Thiophene incorporation : Alkylation of piperidine with thiophen-2-ylmethyl halides under inert atmosphere (N₂) to prevent oxidation .
- Sulfonamide formation : Reaction of ethanesulfonyl chloride with the piperidine-thiophene intermediate, requiring precise stoichiometry and low-temperature conditions (0–5°C) to avoid polysubstitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
- Critical Conditions : Temperature control during sulfonamide coupling, anhydrous solvents, and real-time monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms piperidine ring conformation (e.g., axial/equatorial substituents at C4), thiophene proton splitting patterns (δ 6.8–7.2 ppm), and sulfonamide NH resonance (δ 3.1–3.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 419.14) and detects isotopic patterns for sulfur atoms .
- FT-IR : Identifies sulfonamide S=O stretches (1130–1150 cm⁻¹) and C-S bonds (680–710 cm⁻¹) .
Q. How are in vitro biological activity assays designed to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiophene sulfonamides show affinity for serotonin receptors) .
- Assay Types :
- Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases) .
- Cell viability : MTT assays in cancer cell lines (e.g., HCT-116) to assess antiproliferative activity .
- Controls : Include reference inhibitors (e.g., gefitinib for kinase assays) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize by-products during the sulfonamide coupling step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide formation while suppressing N-alkylation side reactions .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of the piperidine nitrogen .
- By-Product Analysis : Use HPLC-MS to identify dimers or over-alkylated products; adjust stoichiometry (1.2:1 sulfonyl chloride:amine) .
Q. How should discrepancies in biological activity data across studies be analyzed and resolved?
- Methodological Answer :
- Source Investigation : Compare assay conditions (e.g., cell passage number, serum concentration) that may alter receptor expression .
- Structural Integrity : Re-characterize batches via NMR to rule out degradation (e.g., sulfonamide hydrolysis at pH < 4) .
- Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to correlate activity trends with substituent electronic profiles (e.g., thiophene vs. phenyl analogs) .
Q. What computational methods are recommended to predict the compound’s binding affinity and selectivity for biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., 5-HT₂A receptor PDB:6WGT) to map interactions with the piperidine-thiophene core .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of sulfonamide hydrogen bonds with catalytic lysine residues .
- QSAR Models : Train on datasets of sulfonamide derivatives to predict logP and polar surface area impacts on blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the piperidine-thiophene moiety’s role in pharmacological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Piperidine : Replace N-methyl with cyclopropyl or tert-butyl groups to probe steric effects .
- Thiophene : Substitute with furan or pyridine to assess heterocycle electronegativity impacts .
- Activity Profiling : Test analogs against a panel of 50+ targets (e.g., kinases, ion channels) to identify selectivity shifts .
Q. What strategies can improve aqueous solubility without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the sulfonamide nitrogen, cleaved in vivo by phosphatases .
- Co-Solvent Systems : Assess solubility in PEG-400/water mixtures (up to 30% w/v) while monitoring stability via HPLC .
- Structural Modifications : Replace phenyl with pyridyl groups to enhance hydrophilicity; measure logD (octanol/water) to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
